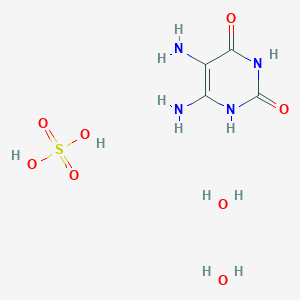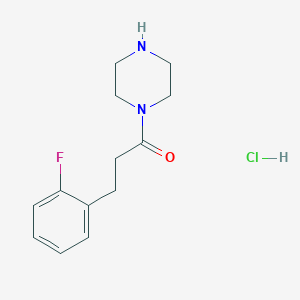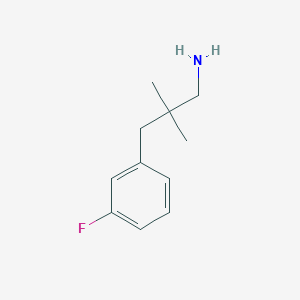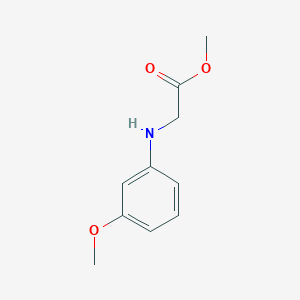
Methyl (3-methoxyphenyl)glycinate
Overview
Description
Methyl (3-methoxyphenyl)glycinate is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 3-methoxyphenyl group and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-methoxyphenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with chloroacetic acid, followed by esterification with methanol. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methoxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol, yielding the corresponding alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylglycinate.
Reduction: Formation of 3-methoxyphenylglycinol.
Substitution: Formation of various substituted phenylglycinates, depending on the substituent introduced.
Scientific Research Applications
Methyl (3-methoxyphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (3-methoxyphenyl)glycinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (3-methoxyphenyl)glycinate can be compared with other similar compounds, such as:
Methyl (4-methoxyphenyl)glycinate: Similar structure but with the methoxy group at the 4-position.
Methyl (3-hydroxyphenyl)glycinate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (3-chlorophenyl)glycinate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
methyl 2-(3-methoxyanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(6-9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMZCXBDVCGYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
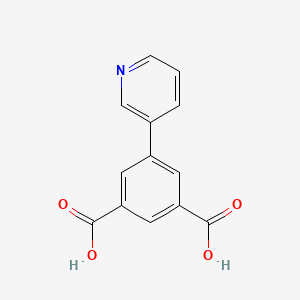
![6-Bromothiazolo[4,5-b]pyridine](/img/structure/B3095511.png)
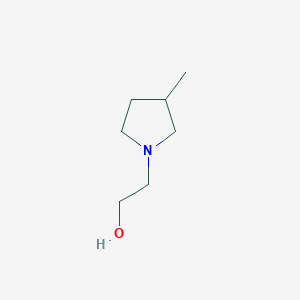
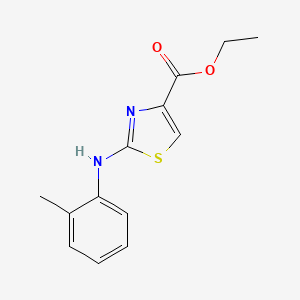

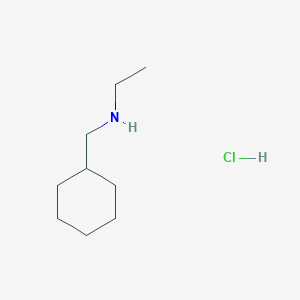
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)
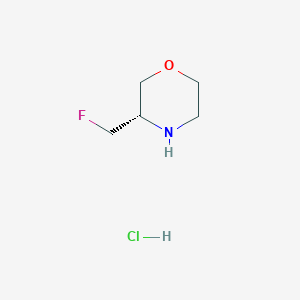
![(6H-Thieno[2,3-b]pyrrol-5-yl)methanol](/img/structure/B3095551.png)
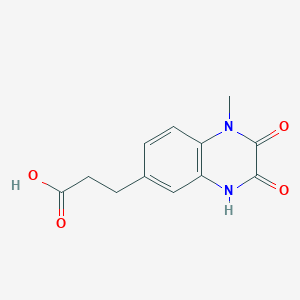
![11-Methylidene-4,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),5,8-trien-2-one](/img/structure/B3095560.png)
